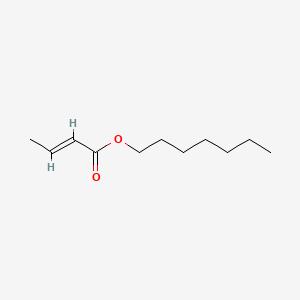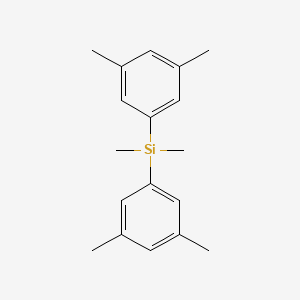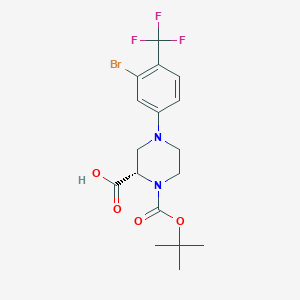
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 198.219 g/mol. This compound is characterized by the presence of a methoxypyrazine ring attached to a butane-2,3-diol moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(5-Methoxypyrazin-2-yl)butane-2,3-diol involves several steps. One common synthetic route includes the reaction of 5-methoxypyrazine with butane-2,3-diol under specific reaction conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypyrazin-2-yl)butane-2,3-diol involves its interaction with specific molecular targets and pathways. The methoxypyrazine ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
1-(5-Methoxypyrazin-2-yl)butane-2,3-diol can be compared with similar compounds such as:
1-(5-Methoxypyrazin-2-yl)ethanone: This compound has a similar methoxypyrazine ring but differs in the attached functional group, which is an ethanone instead of a butane-2,3-diol.
1,2-Propanediol,3-[5-(hydroxymethyl)pyrazinyl]: This compound also contains a pyrazine ring but has different substituents, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
1-(5-methoxypyrazin-2-yl)butane-2,3-diol |
InChI |
InChI=1S/C9H14N2O3/c1-6(12)8(13)3-7-4-11-9(14-2)5-10-7/h4-6,8,12-13H,3H2,1-2H3 |
InChI Key |
OPTGREHLBMZARN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC1=CN=C(C=N1)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



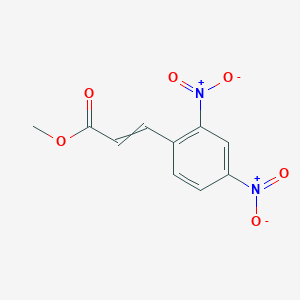


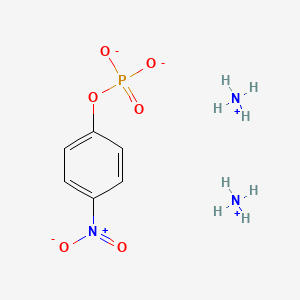
![(E)-3-[4-(4-methylpentoxy)phenyl]prop-2-enoate](/img/structure/B13734599.png)


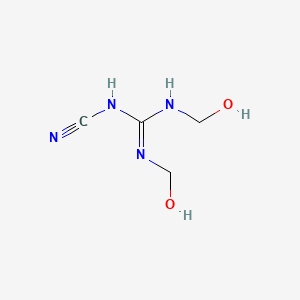
![Stannane, [(3,4,5,6-tetrachloro-1,2-phenylene)bis(carbonyloxy)]bis[tributyl-](/img/structure/B13734621.png)

